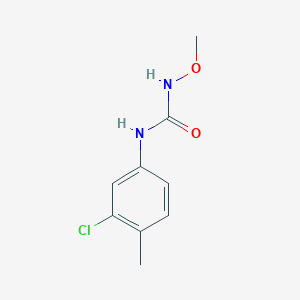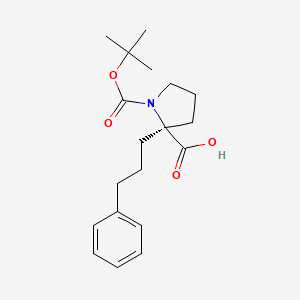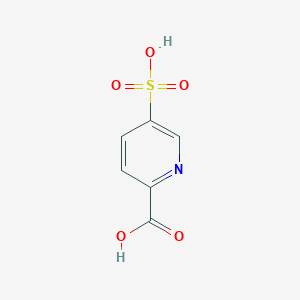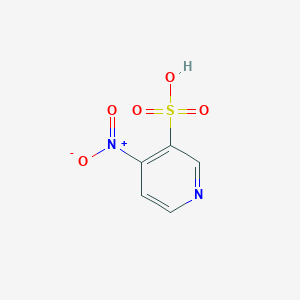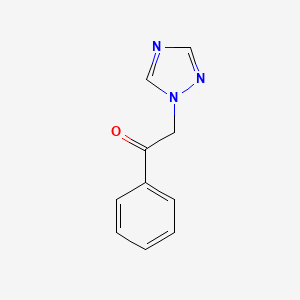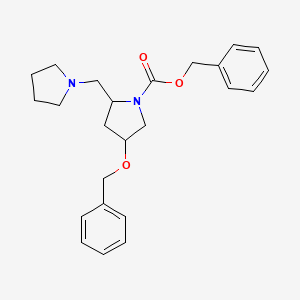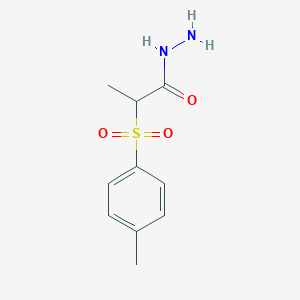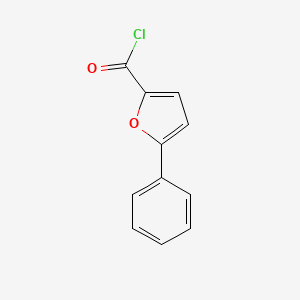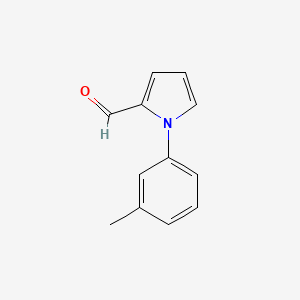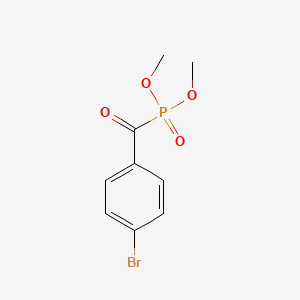
Dimethyl(4-bromophenyloxomethyl)phosphonate
Vue d'ensemble
Description
Dimethyl(4-bromophenyloxomethyl)phosphonate, also known as DMBrP, is a chemical compound that has been widely studied in scientific research due to its unique properties. It is a phosphonate ester that contains a bromophenyl group, making it useful in various applications.
Applications De Recherche Scientifique
-
Organic Chemistry : Phosphonates are used as reagents in organic synthesis. They can participate in a variety of reactions and are often used to introduce phosphonate groups into organic molecules .
-
Medicinal Chemistry : In medicinal chemistry, phosphonate groups are used as stable bioisosteres for phosphate. For example, the antiviral nucleotide analog, Tenofovir, one of the cornerstones of anti-HIV therapy, contains a phosphonate group .
-
Materials Science : Phosphonates can also be used in materials science, for example, as flame retardants or corrosion inhibitors .
-
Agriculture : Some phosphonates are used in agriculture, for example, as herbicides or plant growth regulators .
-
Biochemistry : In biochemistry, phosphonates are used as probes to study biological systems. They can mimic natural molecules and help scientists understand how these molecules work .
-
Nuclear Medicine : There is an indication that phosphonate derivatives are "promising ligands for nuclear medicine" .
-
Organic Chemistry : Phosphonates are used as reagents in organic synthesis. They can participate in a variety of reactions and are often used to introduce phosphonate groups into organic molecules .
-
Medicinal Chemistry : In medicinal chemistry, phosphonate groups are used as stable bioisosteres for phosphate. For example, the antiviral nucleotide analog, Tenofovir, one of the cornerstones of anti-HIV therapy, contains a phosphonate group .
-
Materials Science : Phosphonates can also be used in materials science, for example, as flame retardants or corrosion inhibitors .
-
Agriculture : Some phosphonates are used in agriculture, for example, as herbicides or plant growth regulators .
-
Biochemistry : In biochemistry, phosphonates are used as probes to study biological systems. They can mimic natural molecules and help scientists understand how these molecules work .
-
Nuclear Medicine : There is an indication that phosphonate derivatives are "promising ligands for nuclear medicine" .
Propriétés
IUPAC Name |
(4-bromophenyl)-dimethoxyphosphorylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFIDWDIXNEVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378694 | |
| Record name | AC1MCNF8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(4-bromophenyloxomethyl)phosphonate | |
CAS RN |
33493-31-1 | |
| Record name | AC1MCNF8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



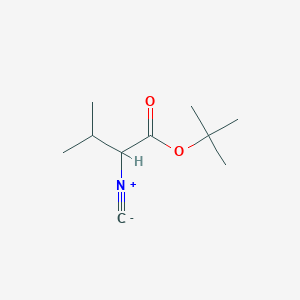
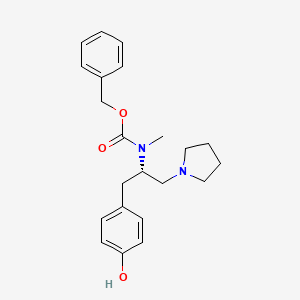
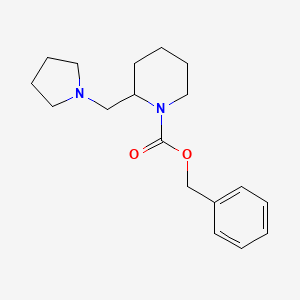
![3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine](/img/structure/B1608014.png)

